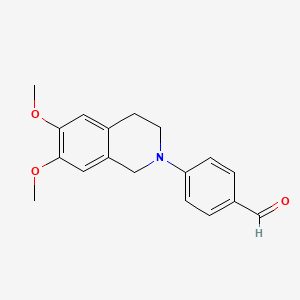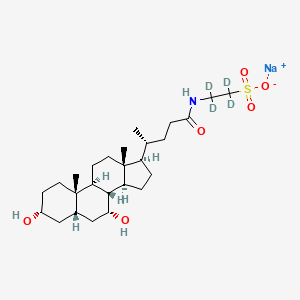
Tyrosinase-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase-IN-7 is a potent inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-7 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tyrosinase-IN-7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to its original form from quinones.
Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions include various quinones and substituted derivatives of this compound, which can have different levels of inhibitory activity against tyrosinase.
Wissenschaftliche Forschungsanwendungen
Tyrosinase-IN-7 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It helps in understanding the role of tyrosinase in melanin biosynthesis and its regulation.
Medicine: It has potential therapeutic applications in treating hyperpigmentation disorders and melanoma.
Industry: It is used in the development of skin-whitening products and as a preservative to prevent browning in food products.
Wirkmechanismus
Tyrosinase-IN-7 exerts its effects by binding to the active site of tyrosinase, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates. This inhibition disrupts the production of melanin, leading to reduced pigmentation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kojic Acid: Another tyrosinase inhibitor used in cosmetics for skin whitening.
Arbutin: A glycosylated hydroquinone used in skin-lightening products.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Uniqueness of Tyrosinase-IN-7
This compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and can be used in lower concentrations to achieve the desired effect.
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-9-5-4-8(12(18)7-9)6-13-14(19)10-2-1-3-11(17)15(10)20-13/h1-7,16-18H/b13-6- |
InChI-Schlüssel |
YYGLODWQUMPWFP-MLPAPPSSSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)








